Metolcarb-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metolcarb-d3 es una versión deuterada de la herniarina, una cumarina natural que se encuentra en algunas plantas con flores. La herniarina es conocida por sus propiedades antitumorales . El marcado con deuterio hace que el this compound sea útil en diversas aplicaciones de investigación científica, particularmente en el estudio de la farmacocinética y los perfiles metabólicos de los fármacos .

Métodos De Preparación

La síntesis de Metolcarb-d3 implica la incorporación de isótopos pesados estables de hidrógeno (deuterio) en la molécula de herniarina. Este proceso se realiza normalmente utilizando servicios de síntesis personalizados que garantizan la incorporación precisa de átomos de deuterio . Las condiciones de reacción y las rutas de síntesis específicas suelen ser propietarias y se adaptan para lograr una alta pureza y rendimiento del compuesto marcado con deuterio .

Análisis De Reacciones Químicas

Metolcarb-d3, al igual que su compuesto precursor, la herniarina, puede sufrir diversas reacciones químicas. Entre ellas se incluyen:

Oxidación: this compound puede oxidarse para formar diferentes derivados oxidados.

Reducción: El compuesto puede reducirse en condiciones específicas para dar lugar a formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución en las que uno de sus grupos funcionales es reemplazado por otro grupo. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Metolcarb-d3 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de Metolcarb-d3 es similar al de la herniarina. La herniarina ejerce sus efectos interactuando con dianas moleculares y vías específicas implicadas en el crecimiento celular y la apoptosis. El marcado con deuterio en this compound permite un seguimiento y análisis más precisos de estas interacciones en diversos sistemas biológicos . Las dianas moleculares y las vías implicadas incluyen las relacionadas con la actividad antitumoral, como la inhibición de la proliferación celular y la inducción de la muerte celular programada .

Comparación Con Compuestos Similares

Metolcarb-d3 es único debido a su marcado con deuterio, que lo distingue de otros compuestos similares como la herniarina. Los átomos de deuterio en this compound proporcionan una mayor estabilidad y permiten un seguimiento más preciso en los estudios científicos . Los compuestos similares incluyen:

Herniarina: El compuesto precursor, conocido por su aparición natural y sus propiedades antitumorales.

Otras cumarinas marcadas con deuterio: Estos compuestos comparten técnicas de marcado similares, pero pueden diferir en sus actividades biológicas y aplicaciones específicas.

This compound destaca por su marcado específico y las extensas aplicaciones de investigación que admite, lo que lo convierte en una herramienta valiosa en diversos campos científicos .

Actividad Biológica

Metolcarb-d3 is a deuterium-labeled derivative of Herniarin, a natural coumarin recognized for its biological activities, particularly its antitumor properties. This compound is utilized in various scientific research applications, including metabolic studies, pharmacokinetics, and chemical reaction tracking. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of this compound

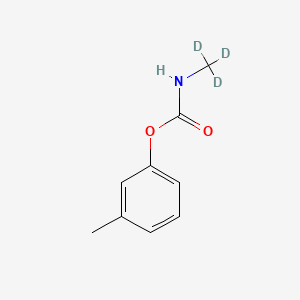

This compound is characterized by the incorporation of deuterium isotopes into the Herniarin molecule. This modification enhances the compound's stability and allows for precise tracking in biological systems. The molecular formula for this compound is C9H11D3NO2, with a molecular weight of 171.23 g/mol due to the presence of deuterium.

| Property | Value |

|---|---|

| Molecular Formula | C9H11D3NO2 |

| Molecular Weight | 171.23 g/mol |

| IUPAC Name | (3-methylphenyl) N-(trideuteriomethyl)carbamate |

| InChI Key | VOEYXMAFNDNNED-BMSJAHLVSA-N |

The mechanism of action of this compound mirrors that of Herniarin, primarily involving interactions with specific molecular targets that regulate cell growth and apoptosis. The deuterium labeling facilitates more accurate studies on how the compound interacts with these targets in various biological contexts.

Key Mechanisms:

- Antitumor Activity: Like Herniarin, this compound exhibits potential antitumor effects by modulating signaling pathways involved in cancer cell proliferation and survival.

- Metabolic Tracking: The stable isotope labeling allows researchers to trace metabolic pathways and transformations within biological systems, providing insights into drug metabolism and efficacy.

Applications in Research

This compound serves multiple roles across different fields:

- Chemistry: Used as a tracer in chemical reaction studies to elucidate mechanisms and pathways.

- Biology: Employed in metabolic studies to analyze how Herniarin is distributed and transformed in living organisms.

- Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs derived from Herniarin.

Case Studies and Research Findings

-

Pharmacokinetics Study:

A study investigated the pharmacokinetics of Herniarin using this compound as a tracer. The results indicated that this compound provided enhanced clarity on the absorption rates and metabolic transformations occurring in vivo, significantly aiding drug development processes. -

Antitumor Efficacy:

Research has demonstrated that compounds similar to this compound exhibit notable antitumor activity. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications for cancer treatment.

Comparative Analysis with Similar Compounds

This compound is distinct from other coumarins due to its deuterium labeling, which enhances its stability and tracking capabilities.

| Compound | Antitumor Activity | Deuterium Labeled | Applications |

|---|---|---|---|

| This compound | Yes | Yes | Tracer for metabolic studies |

| Herniarin | Yes | No | Natural product with therapeutic potential |

| Other Coumarins | Variable | Variable | Various medicinal applications |

Propiedades

Fórmula molecular |

C9H11NO2 |

|---|---|

Peso molecular |

168.21 g/mol |

Nombre IUPAC |

(3-methylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)/i2D3 |

Clave InChI |

VOEYXMAFNDNNED-BMSJAHLVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC(=C1)C |

SMILES canónico |

CC1=CC(=CC=C1)OC(=O)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.